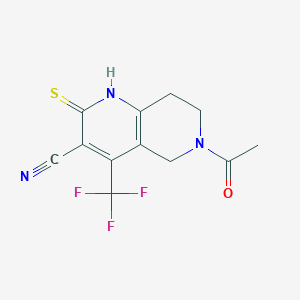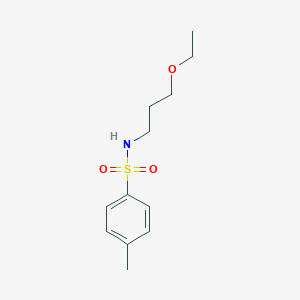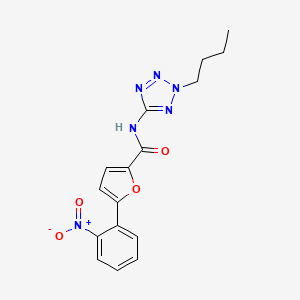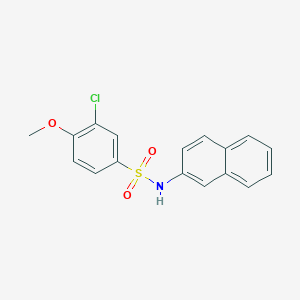![molecular formula C24H20F3N3O3S2 B4584245 2-{[3-(4-methoxyphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4584245.png)
2-{[3-(4-methoxyphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide
Vue d'ensemble
Description
The compound belongs to a class of chemicals known for their complex structures and diverse biological activities. Thieno[2,3-d]pyrimidines, in particular, are a focal point in medicinal chemistry due to their pharmacological potential.
Synthesis Analysis
Synthesis of such compounds typically involves multi-step chemical reactions, starting from basic building blocks like methoxyphenyl derivatives and trifluoromethylphenyl moieties. The synthesis path may include condensation reactions, cyclization steps, and the introduction of sulfur-containing side chains (Elmuradov, Bozorov, & Shakhidoyatov, 2011).
Molecular Structure Analysis
The molecular structure of compounds within this class is typically characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, crucial for understanding the compound's reactivity and properties (Akkurt et al., 2003).
Applications De Recherche Scientifique
Radioligand Development for PET Imaging
Compounds structurally similar to 2-{[3-(4-methoxyphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide have been explored for their potential as radioligands, particularly in positron emission tomography (PET) imaging. The development of selective ligands for imaging specific proteins or receptors in the brain, such as the translocator protein (18 kDa), has been a significant area of research. For instance, derivatives of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, with specific structural modifications for fluorine-18 labeling, have been synthesized and evaluated for their imaging capabilities using PET, demonstrating the compound's potential in neuroimaging and the study of neuroinflammation (Dollé et al., 2008).
Antimicrobial and Antifungal Applications
Research on derivatives of thiophene and pyrimidine, which share a structural resemblance to the query compound, has shown significant antimicrobial and antifungal activities. Compounds synthesized from related chemical scaffolds have been evaluated against various bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobial and antifungal agents. For example, certain derivatives have been shown to possess good to excellent activity, suggesting their utility in addressing resistance issues and developing novel treatments (Jafar et al., 2017).
Anticancer Research
Compounds with a thieno[3,2-d]pyrimidine core have been synthesized and evaluated for their antitumor activity. Such studies are essential in the search for new therapeutic agents against cancer. The evaluation of these compounds on various cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), has demonstrated potent anticancer activity, comparable to established chemotherapy drugs like doxorubicin. This indicates the potential of these compounds in cancer research and therapy development (Hafez & El-Gazzar, 2017).
Propriétés
IUPAC Name |
2-[3-(4-methoxyphenyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O3S2/c1-13-14(2)35-21-20(13)22(32)30(15-8-10-16(33-3)11-9-15)23(29-21)34-12-19(31)28-18-7-5-4-6-17(18)24(25,26)27/h4-11H,12H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUNHYJMDUQOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-methoxyphenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4584175.png)


![3-[4-(2-methylphenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B4584189.png)
![4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4584208.png)
![3-{4-[(diethylamino)sulfonyl]phenyl}-N-(2-fluorophenyl)propanamide](/img/structure/B4584211.png)
![2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4584214.png)

![2,5-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B4584233.png)
![4-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}morpholine](/img/structure/B4584239.png)
![N-{2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B4584241.png)

